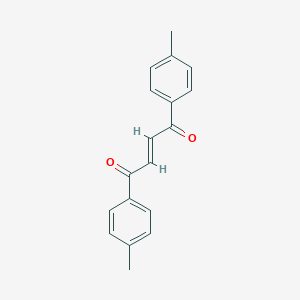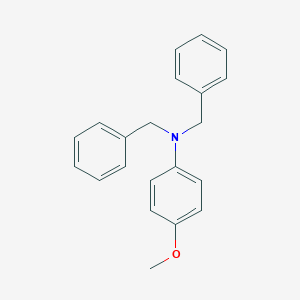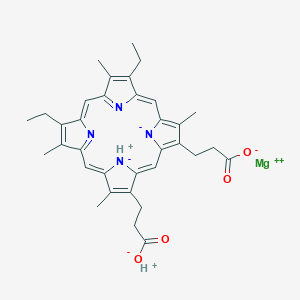
Mg Mesoporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mg Mesoporphyrin is a metalloporphyrin compound that plays a significant role in various biological and chemical processes. It is structurally related to chlorophyll, the pigment responsible for photosynthesis in plants. The compound consists of a porphyrin ring coordinated to a central magnesium ion, which imparts unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mg Mesoporphyrin can be synthesized through the metalation of mesoporphyrin IX with magnesium salts. The reaction typically involves the use of magnesium acetate or magnesium chloride in a suitable solvent such as dimethylformamide (DMF) or methanol. The reaction is carried out under reflux conditions to ensure complete metalation .
Industrial Production Methods: Industrial production of magnesium mesoporphyrin involves similar metalation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain high-purity magnesium mesoporphyrin .
Chemical Reactions Analysis
Types of Reactions: Mg Mesoporphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the central magnesium ion and the porphyrin ring structure .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of magnesium mesoporphyrin can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of peripheral substituents on the porphyrin ring. Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized porphyrins, reduced porphyrins, and substituted porphyrin derivatives. These products have distinct chemical and physical properties that make them useful in various applications .
Scientific Research Applications
Mg Mesoporphyrin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the electronic and structural properties of metalloporphyrins.
Biology: this compound is used to study the role of metalloporphyrins in biological systems, particularly in photosynthesis and electron transfer processes.
Medicine: The compound has potential therapeutic applications, including photodynamic therapy for cancer treatment.
Industry: this compound is used in the development of advanced materials, such as light-harvesting systems and photovoltaic devices.
Mechanism of Action
The mechanism of action of magnesium mesoporphyrin involves its ability to participate in electron transfer reactions. The central magnesium ion plays a crucial role in stabilizing the porphyrin ring and facilitating electron transfer processes. This property is essential for its function in photosynthesis and other biological processes .
Molecular Targets and Pathways: Mg Mesoporphyrin targets various molecular pathways, including those involved in photosynthesis, oxidative stress response, and cellular signaling. It interacts with proteins and enzymes that are critical for these pathways, modulating their activity and function .
Comparison with Similar Compounds
Mg Mesoporphyrin can be compared with other similar compounds, such as:
Magnesium protoporphyrin: Similar in structure but differs in the side chains attached to the porphyrin ring.
Magnesium deuteroporphyrin: Another related compound with different substituents on the porphyrin ring.
Magnesium uroporphyrin: Contains additional carboxyl groups on the porphyrin ring, making it more hydrophilic.
Uniqueness: this compound is unique due to its specific structure and properties, which make it an excellent model for studying metalloporphyrins. Its ability to participate in various chemical reactions and its wide range of applications in different fields highlight its significance .
Properties
CAS No. |
16755-93-4 |
|---|---|
Molecular Formula |
C34H36MgN4O4 |
Molecular Weight |
589 g/mol |
IUPAC Name |
magnesium;3-[18-(2-carboxylatoethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H38N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
HMNOUZUWRXRYRB-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Mg+2] |
Canonical SMILES |
[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Mg+2] |
Synonyms |
magnesium mesoporphyrin Mg mesoporphyrin Mg-mesoporphyrin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


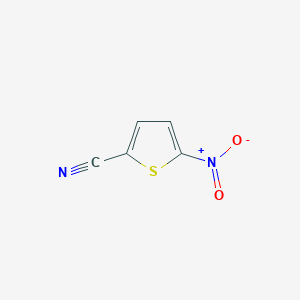
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
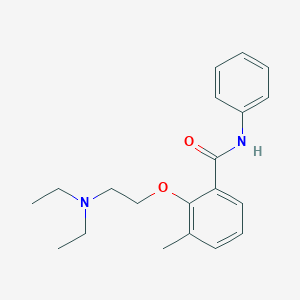
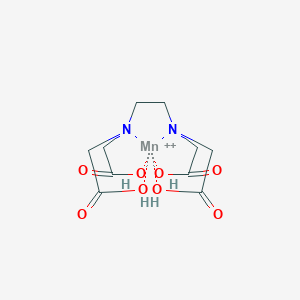
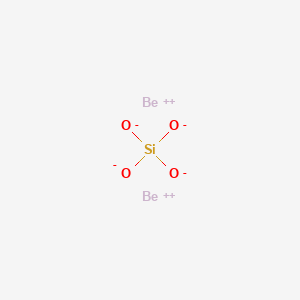
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
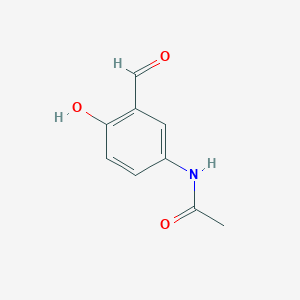
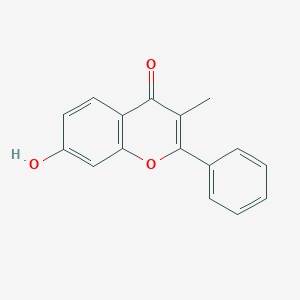
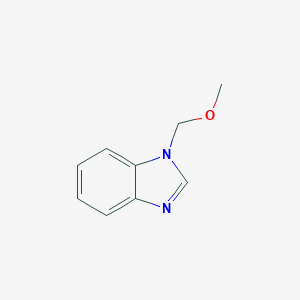
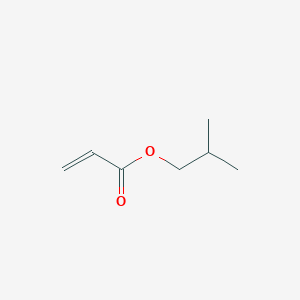
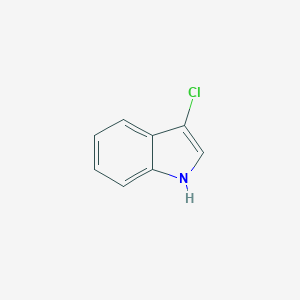
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
